
2'''-Episilvestrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'''-episilvestrol is a flavagline. It has a role as a metabolite.
常见问题
Basic Research Questions
Q. How is 2'''-Episilvestrol structurally distinguished from silvestrol and other analogues?
Structural differentiation relies on NMR spectroscopy (1D and 2D), particularly comparing coupling constants and splitting patterns of protons on the 1,4-dioxane ring. For example, the orientation of the methoxy group at C2''' in this compound produces distinct H-3α''' (δH 4.24, dd) and H-3β''' (δH 3.82, t) signals, differing from silvestrol’s C5''' configuration . HSQC, HMBC, and NOESY spectra confirm stereochemical assignments .
Q. What experimental models are used to assess this compound’s cytotoxic activity?
Standard protocols involve human colon cancer cell lines (e.g., HCT116, HT29) with mutant KRAS/BRAF, where apoptosis is measured via flow cytometry (Annexin V/PI staining), nuclear fragmentation assays, and caspase-3 cleavage. IC50 values are determined using dose-response curves (e.g., 5.7 nM in HCT116) . Transcriptional markers (ATF4, CHOP, DR5) and protein markers (p-eIF2α, XBP1 splicing) validate ER stress induction .
Q. How is this compound isolated from natural sources?
Large-scale extraction from Aglaia foveolata bark involves chloroform partitioning , followed by HPLC-MS dereplication. Validation includes LC-MS/MS with reference standards and cytotoxicity-guided fractionation. Trace amounts (~0.001% yield) require specialized facilities (e.g., NCI) for purification .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing this compound, and how are stereochemical outcomes controlled?
Total synthesis employs a Mitsunobu coupling between cyclopenta[b]benzofuran phenol and dioxane lactol. Stereochemical control at C1''' and C2''' is critical: deprotection of intermediates yields a 1:2.6 ratio of 2''',5'''-diepisilvestrol to its C1''' epimer. Chiral HPLC separates isomers, with biological assays confirming reduced activity in epimerized products (IC50 >10-fold vs. silvestrol) .
Q. How does this compound’s stereochemistry influence its interaction with eIF4A?
Biotinylated derivatives of 5'''-episilvestrol (a related analogue) demonstrate selective binding to eIF4A via pull-down assays. Molecular docking suggests C2''' methoxy orientation disrupts RNA helicase activity, reducing translational inhibition. Comparative studies with silvestrol show this compound’s lower potency correlates with weaker eIF4A-RNA complex stabilization .
Q. Why do studies report contradictory apoptosis induction by this compound in different cancer models?
Cell-type specificity explains discrepancies. In nasopharyngeal carcinoma (NPC), 50 nM this compound does not induce apoptosis (no Annexin V/PI signal) but arrests cells at G2/M via BrdU incorporation assays. In contrast, colon cancer cells show caspase-3 cleavage and DR5 upregulation at 25 nM. Mechanistically, NPC resistance may involve FLIPL/S overexpression or defective ER stress amplification .
Q. How can researchers optimize combination therapies involving this compound?
Synergistic screens identify proteasome inhibitors (e.g., Bortezomib) as potent partners. In HCT116 cells, 2.5 nM this compound + 5 nM Bortezomib induce >90% apoptosis (vs. 40% singly) via ER stress overload (elevated CHOP, spliced XBP1). Dose matrices and z-VAD caspase inhibition validate pathway specificity. Long-term clonogenic assays confirm synergy (IC50 reduction from 5.7 nM to 1.2 nM) .
Q. What strategies address this compound’s low natural abundance for preclinical testing?
Semisynthetic approaches start with silvestrol, leveraging regioselective epimerization at C2''' using Mitsunobu conditions. Alternatively, microbial biosynthesis in engineered Aspergillus strains (e.g., expressing P450 monooxygenases) improves yield. Purity is validated via chiral LC-MS and cytotoxicity against HT-29 (IC50 8–14 nM) .
Q. Methodological Considerations for Contradictory Data
Q. How should researchers validate this compound’s target engagement in vitro?
Use ribopuromycylation assays to quantify translation inhibition. Compare effects on cap-dependent (e.g., c-Myc) vs. IRES-driven (e.g., XIAP) mRNA translation. For eIF4A-specificity, CRISPR knockouts (eIF4A1/2) or rescue experiments with wild-type/mutant eIF4A confirm on-target activity .
Q. What statistical approaches resolve variability in IC50 values across studies?
Apply nonlinear regression models (e.g., four-parameter logistic curve) with bootstrapping to calculate 95% confidence intervals. Normalize data to internal controls (e.g., cisplatin for apoptosis) and account for batch effects (e.g., cell passage number) using mixed-effects models .
属性
分子式 |
C34H38O13 |
---|---|
分子量 |
654.7 g/mol |
IUPAC 名称 |
methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31+,32-,33+,34+/m1/s1 |
InChI 键 |
GVKXFVCXBFGBCD-GTDORJALSA-N |
手性 SMILES |
CO[C@@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O |
规范 SMILES |
COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O |
同义词 |
2'''-episilvestrol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。